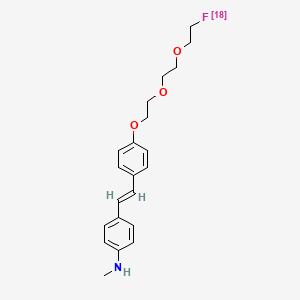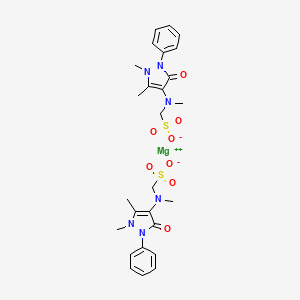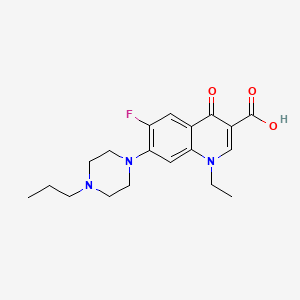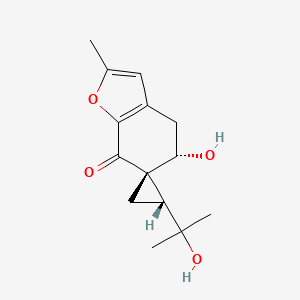
Florbetaben F-18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Florbetaben (18F) is a stilbene derivative labeled with the positron-emitting isotope fluorine F 18, that may be used for positron emission tomography (PET) detection of beta-amyloid neuritic plaques and other amyloid protein deposits. Upon administration, F 18-florbetaben exhibits differential retention in regions that contain certain amyloid deposits. Differences in signal intensity between tissues showing specific and non-specific uptake of F 18-florbetaben allows for the detection of amyloid neuritic plaques in patients being evaluated for Alzheimer's disease, and potentially the detection of amyloid deposits in amyloidosis.
Florbetaben ((18)F) is a member of the class of stilbenoids in which the para-hydrogens of stilbene are replaced by methylamino and 2-{2-[2-((18)F)fluoroethoxy]ethoxy}ethoxy) groups. A positron emission tomography imaging ligand for the detection of amyloid aggregation associated with Alzheimer disease. It has a role as a radioactive imaging agent. It is a stilbenoid, a substituted aniline, a secondary amino compound, a (18)F radiopharmaceutical, a polyether and an aromatic ether.
Florbetaben is a fluorine-18 (18F)-labeled stilbene derivative used for Positron Emission Tomography (PET) imaging of the brain. It is used for the non-invasive detection of the density of ß-amyloid neuritic plaques in the brain of adult patients with cognitive impairment.
Applications De Recherche Scientifique
Beta-Amyloid PET Imaging in Cognitive Impairment
Florbetaben F-18 is extensively used in positron emission tomography (PET) imaging of the brain, specifically for estimating β-amyloid neuritic plaque density in adults with cognitive impairment. This is particularly relevant in evaluating patients for Alzheimer’s disease and other cognitive impairments. Florbetaben F-18 demonstrates high affinity and selectivity for β-amyloid and offers a short PET scan time. Its effectiveness in detecting brain β-amyloid with high sensitivity and specificity has been demonstrated in clinical trials, supporting its role in the clinical diagnosis of Alzheimer’s disease and other cognitive decline causes (Syed & Deeks, 2015).
Harmonization in PET Studies
In multisite studies using various β-amyloid radiotracers, inconsistency in positivity thresholds and image analysis pipelines pose challenges. Efforts to harmonize amyloid PET, using Florbetaben F-18, aim to address these issues. Standardized transformations and internally consistent positivity thresholds have been developed, improving the reliability and comparability of amyloid PET outcomes across different sites and studies (Royse et al., 2021).
Image Reconstruction and Deep-Learning Techniques
Florbetaben F-18 PET image reconstruction has been evaluated using deep-learning techniques. This is particularly significant for images acquired in a short time, enhancing their quality and interpretability for clinical applications. Such advancements suggest the potential use of short-scanning protocols combined with deep-learning techniques in clinical settings, providing more efficient and accurate diagnostic tools (Jeong et al., 2021).
Clinical Impact and Routine PET Image Acquisition Protocols
Florbetaben F-18 plays a significant role in routine clinical applications for visualizing β-amyloid plaques, particularly in Alzheimer’s disease. The tracer has shown favorable results in human pharmacokinetics, safety, and dosimetry evaluation. Its potential in predicting AD dementia in mild cognitive impairment cases and assisting in differential diagnosis in dementia cases is noteworthy. The development of standard PET image acquisition and analysis protocols for Florbetaben F-18 underscores its value as a β-amyloid-targeting PET tracer in clinical settings (Sabri et al., 2015).
Metabolite Analysis
Metabolite analysis of Florbetaben F-18 in human subjects has provided insights into its in vivo metabolism, which is crucial for understanding its pharmacokinetics and optimizing its use in PET imaging. This analysis is an integral part of the development and clinical application of Florbetaben F-18, particularly for Alzheimer’s Disease diagnosis (Patt et al., 2010).
Propriétés
Numéro CAS |
902143-01-5 |
|---|---|
Nom du produit |
Florbetaben F-18 |
Formule moléculaire |
C21H26FNO3 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
4-[(E)-2-[4-[2-[2-(2-(18F)fluoranylethoxy)ethoxy]ethoxy]phenyl]ethenyl]-N-methylaniline |
InChI |
InChI=1S/C21H26FNO3/c1-23-20-8-4-18(5-9-20)2-3-19-6-10-21(11-7-19)26-17-16-25-15-14-24-13-12-22/h2-11,23H,12-17H2,1H3/b3-2+/i22-1 |
Clé InChI |
NCWZOASIUQVOFA-FWZJPQCDSA-N |
SMILES isomérique |
CNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCOCCOCC[18F] |
SMILES |
CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCOCCOCCF |
SMILES canonique |
CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCOCCOCCF |
Autres numéros CAS |
902143-01-5 |
Synonymes |
18F-BAY94-9172 18F-florbetaben 4-(N-methylamino)-4'-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)stilbene BAY 94-9172 BAY94 9172 BAY94-9172 florbetaben |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















